molecular formula C8H10BrNO B8652604 4-(2-bromoethyl)-2-methoxyPyridine

4-(2-bromoethyl)-2-methoxyPyridine

Cat. No.: B8652604
M. Wt: 216.07 g/mol
InChI Key: JXFHGHFHEXTLOL-UHFFFAOYSA-N
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Description

4-(2-bromoethyl)-2-methoxyPyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

4-(2-bromoethyl)-2-methoxyPyridine serves as a versatile intermediate in organic synthesis. It is utilized for:

  • Synthesis of Heterocycles : This compound can be employed to create various heterocyclic compounds through nucleophilic substitution reactions. For instance, it can react with amines to form pyridine derivatives that are crucial in pharmaceutical chemistry .
  • Formation of Complex Organic Molecules : It acts as a building block for synthesizing more complex structures, including those used in drug development .

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in specific types of tumors. Its mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
  • Enzyme Inhibition : The bromoethyl group enhances the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophilic sites on enzymes. This property is being explored for developing enzyme inhibitors that could serve therapeutic purposes.
  • Neuropharmacological Effects : There is ongoing research into the effects of this compound on neurotransmitter systems, particularly its interaction with dopamine receptors. Such interactions may lead to potential applications in treating mood disorders and neurodegenerative diseases .

Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties .

Cancer Cell Proliferation Inhibition

A research article detailed the effect of this compound on breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-(2-bromoethyl)-2-methoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2,4H2,1H3

InChI Key

JXFHGHFHEXTLOL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(2-methoxypyridin-4-yl)ethanol (commercially available) (700 mg, 4.57 mmol,), CBr4 (2.27 g, 6.85 mmol) and triphenylphosphine (1.8 g, 6.85 mmol) in 75 mL toluene was stirred at RT for 64 h. The mixture was filtered over a silica-plug and washed with toluene. The filtrate concentrated under vacuum to yield the crude product. The residue was purified by column chromatography on silica eluting with a gradient formed from heptane and EtOAc to yield, after evaporation of the product containing fraction, 624 mg (63%) of the title compound as colourless liquid. MS (m/e): 216.2 (MH+).
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2.27 g
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1.8 g
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75 mL
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